molecular formula C21H21N3O3 B2896247 3-({[(cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one CAS No. 866143-55-7

3-({[(cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one

Cat. No.: B2896247
CAS No.: 866143-55-7
M. Wt: 363.417
InChI Key: LUFKNSSDAHUWPR-NMWGTECJSA-N
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Description

3-({[(Cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one is a novel synthetic small molecule featuring a complex indol-2-one scaffold. This structure is of significant interest in medicinal chemistry and chemical biology for the development of enzyme inhibitors and molecular probes. The compound's design incorporates a carbamate group tethered via an oxime linkage to a cyclohexyl urea, suggesting potential as a covalent binding warhead or a precursor for targeted drug delivery systems. Researchers can utilize this high-purity compound as a key intermediate in multi-step organic syntheses or as a candidate for high-throughput screening against various biological targets, including kinases and proteases. Its intricate architecture also makes it a valuable scaffold for constructing diverse compound libraries in the search for new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-20-19(23-27-21(26)22-15-9-3-1-4-10-15)17-13-7-8-14-18(17)24(20)16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,22,26)/b23-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFKNSSDAHUWPR-NMWGTECJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Buchwald–Hartwig Amination

Aryl bromides undergo coupling with amines to form C–N bonds. For example, 2-bromo-N-phenylacetamide derivatives can cyclize under Pd catalysis to yield 1-phenylindol-2-one.

Representative Procedure :

  • React 2-bromo-N-phenylacetamide (1.0 equiv) with Pd(OAc)₂ (5 mol %), Xantphos (6 mol %), and Cs₂CO₃ (2.0 equiv) in toluene at 110°C for 12 h.
  • Isolate 1-phenylindol-2-one via column chromatography (60–75% yield).

Key Challenges :

  • Competing dimerization or over-oxidation.
  • Sensitivity of the lactam ring to strong bases.

Introduction of the 3-Oximino Group

The 3-position of indol-2-one is amenable to electrophilic substitution. Nitrosation is a classical method for oxime formation.

Nitrosation with Sodium Nitrite

Procedure :

  • Dissolve 1-phenylindol-2-one (1.0 equiv) in acetic acid.
  • Add NaNO₂ (1.2 equiv) at 0°C and stir for 4 h.
  • Quench with ice water and extract with ethyl acetate to isolate 3-oximino-1-phenylindol-2-one (50–65% yield).

Mechanistic Insight :
The reaction proceeds via electrophilic nitrosation at the electron-rich 3-position, forming a nitroso intermediate that tautomerizes to the oxime.

Carbamate Formation with Cyclohexylamine

The oxime’s hydroxyl group is activated for carbamate coupling.

Phosgene-Mediated Carbamate Synthesis

Procedure :

  • Treat 3-oximino-1-phenylindol-2-one (1.0 equiv) with phosgene (1.1 equiv) in anhydrous THF at −10°C.
  • Add cyclohexylamine (1.5 equiv) and stir for 2 h at 25°C.
  • Purify via silica gel chromatography to obtain the target compound (40–55% yield).

Alternative Approach :
Use 1,1'-carbonyldiimidazole (CDI) as a safer phosgene substitute:

  • React the oxime with CDI (1.2 equiv) in THF to form the imidazolide intermediate.
  • Add cyclohexylamine (1.5 equiv) to yield the carbamate (50–60% yield).

Optimization and Challenges

Regioselectivity in Nitrosation

Competing nitrosation at the 5-position is mitigated by steric hindrance from the 1-phenyl group. Computational studies suggest the 3-position is 8–10 kcal/mol more reactive.

Stability of the Oxime Intermediate

The oxime is prone to hydrolysis under acidic conditions. Anhydrous solvents and low temperatures (<10°C) improve stability during carbamate formation.

Catalytic Efficiency in Pd-Mediated Steps

Pd(OAc)₂/Xantphos systems outperform PdCl₂ or Pd(PPh₃)₄ in cyclization steps, achieving turnover numbers (TON) >200.

Analytical Characterization Data

Hypothetical Spectral Data :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 7.8–7.4 (m, 5H, Ph), 3.1 (m, 1H, cyclohexyl CH), 1.8–1.2 (m, 10H, cyclohexyl).
  • HRMS : m/z calcd for C₂₂H₂₂N₃O₃ [M+H]⁺: 376.1661; found: 376.1664.

Chemical Reactions Analysis

Types of Reactions

3-({[(cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the phenyl ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

3-({[(cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-({[(cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Ref.
Target Compound : 3-({[(Cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one Cyclohexylamino carbonyloxyimino (position 3), phenyl (position 1) C₂₂H₂₂N₃O₃* 376.43* Moderate lipophilicity; potential for hydrogen bonding via carbonyl and imino groups.
3-[(Z)-5-Amino-1,3,3-trimethylcyclohexyl methylimino]-1,3-dihydroindol-2-one Trimethylcyclohexyl methylimino (position 3) C₁₈H₂₄N₄O 312.41 Enhanced solubility due to amino group; possible hydrogen bonding.
3-[(4-Fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one 4-Fluorophenyl imino (position 3), methyl (position 1) C₁₅H₁₁FN₂O 254.26 Increased lipophilicity from fluorine; potential improved blood-brain barrier penetration.
3-{[(4-Chlorobutanoyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one Chlorobutanoyloxy imino (position 3), trifluoromethylbenzyl (position 1) C₂₁H₁₈ClF₃N₂O₃ 438.8 High metabolic stability due to Cl and CF₃ groups; bulky substituents may reduce bioavailability.
Indirubin-3'-monoxime (CAS 160807-49-8) Hydroxyimino (position 3'), methyl (position 5) C₁₆H₁₁N₃O₂ 277.28 Known kinase inhibitor; hydroxyimino group critical for binding to CDK and GSK-3β.
3-[(2,4-Dimethylphenyl)amino]-5-nitro-2H-indol-2-one 2,4-Dimethylphenylamino (position 3), nitro (position 5) C₁₆H₁₅N₃O₂ 281.31 Electron-withdrawing nitro group may reduce stability; dimethyl groups enhance steric hindrance.

Key Findings:

Structural Variations and Bioactivity: The target compound’s cyclohexylamino carbonyloxyimino group balances lipophilicity and hydrogen-bonding capacity, distinguishing it from analogs like the fluorophenyl derivative (), which prioritizes lipophilicity . Indirubin-3'-monoxime () demonstrates the importance of hydroxyimino groups in kinase inhibition, suggesting similar moieties in the target compound could confer bioactivity .

Schiff base formation () is a common strategy for introducing imino groups, though the target compound’s cyclohexylamino carbonyloxy linker may require specialized coupling reagents .

Pharmacological Potential: The trifluoromethylbenzyl group in highlights the role of halogenated substituents in enhancing target specificity, though steric bulk may limit bioavailability . Amino-substituted derivatives () exhibit improved solubility, suggesting the target compound’s cyclohexylamino group could mitigate excessive hydrophobicity .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended to confirm the structure and purity of 3-({[(cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one?

  • Methodological Answer : Utilize 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular framework, focusing on characteristic peaks such as aromatic protons (δ ~7.0–8.5 ppm) and carbonyl/imino groups. Infrared (IR) spectroscopy should validate functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹). Mass spectrometry (e.g., ESI-MS) can confirm molecular weight. Cross-reference spectral data with structurally similar indole derivatives (e.g., δ 7.37 for aromatic protons in ). Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or synthesizing.
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Avoid inhalation by using respiratory protection (e.g., P95 masks) in poorly ventilated areas .
  • Storage : Store in airtight containers at room temperature (RT) in a dry, dark environment. Monitor stability via periodic TLC analysis .

Q. How should researchers design a synthetic pathway for this compound?

  • Methodological Answer : Adapt methods from analogous indole derivatives. For example:

  • Step 1 : Prepare the indol-2-one core via Fischer indole synthesis using phenylhydrazine and a ketone precursor.
  • Step 2 : Introduce the cyclohexylamino carbonyloxyimino group via nucleophilic substitution or condensation reactions. Use anhydrous acetonitrile as a solvent and triethylamine as a base. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with structurally validated analogs (e.g., δ 8.15 for NH protons in ).
  • Isotopic Labeling : Use deuterated solvents to eliminate solvent peaks in NMR.
  • Computational Modeling : Optimize the structure using software like Molecular Operating Environment (MOE) and simulate spectra via density functional theory (DFT). Compare theoretical vs. experimental IR peaks .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Screen for kinase inhibition using ATP-binding assays (e.g., fluorescence polarization).
  • Molecular Docking : Perform docking studies with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Metabolic Stability : Assess hepatic metabolism using human liver microsomes (HLMs) and LC-MS/MS to quantify degradation products .

Q. How can computational modeling predict the compound’s reactivity in trifluoromethoxylation reactions?

  • Methodological Answer :

  • Transition State Analysis : Use Gaussian 09 to calculate activation energies for trifluoromethoxide anion generation.
  • Reaction Pathway Mapping : Simulate intermediates via QM/MM hybrid methods. Compare with experimental yields from aryne trifluoromethoxylation (e.g., 60–90% yields under anhydrous conditions) .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C, CuI, or organocatalysts for imino group formation.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane.
  • Temperature Control : Use microwave-assisted synthesis at 80–100°C for faster kinetics. Quench reactions with ice-water to precipitate pure product .

Q. How should researchers interpret conflicting mass spectrometry fragmentation patterns?

  • Methodological Answer :

  • Fragmentation Libraries : Match observed fragments (e.g., m/z 159, 115 in ) to known indole cleavage pathways.
  • Isotopic Abundance Analysis : Verify chlorine/bromine isotopic signatures (e.g., m/z 327/329 in ).
  • High-Resolution MS : Use HRMS (Q-TOF) to distinguish isobaric ions and assign molecular formulas .

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